exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC18040019
Molecular Formula: C12H21NO2S
Molecular Weight: 243.37 g/mol
* For research use only. Not for human or veterinary use.
![exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester -](/images/structure/VC18040019.png)
Specification
Molecular Formula | C12H21NO2S |
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Molecular Weight | 243.37 g/mol |
IUPAC Name | tert-butyl (1S,5R)-3-sulfanyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
Standard InChI | InChI=1S/C12H21NO2S/c1-12(2,3)15-11(14)13-8-4-5-9(13)7-10(16)6-8/h8-10,16H,4-7H2,1-3H3/t8-,9+,10? |
Standard InChI Key | GJHCXQVVHRGCDN-ULKQDVFKSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)S |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1CC(C2)S |
Introduction
Chemical Identity and Structural Features
Exo-3-mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester is a bicyclic organic compound with the molecular formula and a molecular weight of 243.36 g/mol . Its structure comprises a bicyclo[3.2.1]octane framework, where one bridgehead nitrogen atom forms part of an azabicyclic system. The exo configuration of the mercapto (-SH) group at position 3 is critical for stereochemical interactions in synthetic applications . The tert-butyl ester group at position 8 enhances solubility in organic solvents and stabilizes the carboxylic acid moiety against premature hydrolysis .
Key Structural Attributes:
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Bicyclic Core: The 8-azabicyclo[3.2.1]octane scaffold shares structural homology with tropane alkaloids, enabling mimicry of biologically active natural products .
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Stereochemistry: The exo orientation of the mercapto group is confirmed by its SMILES notation (), which defines the spatial arrangement of substituents .
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Functional Groups: The tert-butyl ester () and mercapto group introduce distinct electronic and steric effects, influencing reaction pathways .
Physicochemical Properties and Stability
The compound’s stability and handling requirements are delineated in safety data sheets (SDS) and commercial catalogs .
Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 243.36 g/mol | |
Purity | ≥95% | |
Melting Point | Not reported | – |
Solubility | Soluble in DCM, THF, DMSO |
Applications in Scientific Research
Chemical Biology Probes
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Thiol-Reactive Tags: The mercapto group facilitates conjugation to biomolecules (e.g., proteins, peptides) via disulfide bond formation or Michael addition .
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Stereochemical Probes: The exo configuration serves as a stereochemical control in studying enzyme-substrate interactions .
Quantity | Price (USD) |
---|---|
50 mg | 235 |
100 mg | 325 |
250 mg | 525 |
500 mg | 940 |
1 g | 1,765 |
5 g | 6,585 |
Comparative Analysis with Related Compounds
Tropinone Derivatives
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Tropinone: Lacks the mercapto and ester groups, limiting its utility in conjugation chemistry .
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Cocaine Analogues: Feature methoxy groups instead of sulfur, altering bioavailability and receptor affinity .
Synthetic Advantages
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Enhanced Stability: The tert-butyl ester improves shelf life compared to free carboxylic acid derivatives .
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Versatile Reactivity: The mercapto group enables diverse functionalization pathways unavailable in non-sulfur analogs .
Future Directions and Research Opportunities
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Catalytic Asymmetric Synthesis: Developing more efficient catalysts to reduce step counts and improve yields .
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In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles of derivatives for therapeutic applications .
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Green Chemistry: Exploring solvent-free or aqueous-phase reactions to enhance sustainability .
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